
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate counterion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process:
Formation of the Pyran Ring: The initial step often involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form the pyran ring.
Styryl Group Introduction: The hydroxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyran ring and styryl group can be reduced under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyran ring can lead to a fully saturated ring structure.
Scientific Research Applications
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium chloride
- (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium bromide
Uniqueness
Compared to its chloride and bromide counterparts, the tetrafluoroborate variant offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain applications, particularly in materials science and industrial processes.
Properties
CAS No. |
1572034-62-8 |
|---|---|
Molecular Formula |
C25H19BF4O2 |
Molecular Weight |
438.23 |
IUPAC Name |
4-[(E)-2-(2,6-diphenylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h1-18H;/q;-1/p+1/b12-11+; |
InChI Key |
AAFJMHQAOUYRDE-CALJPSDSSA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2562746.png)
![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)
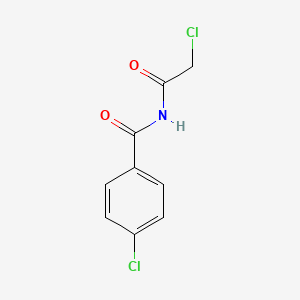
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2562750.png)
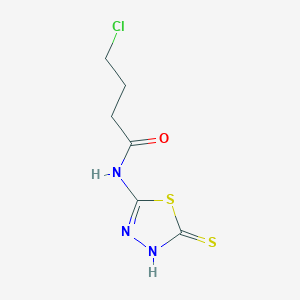
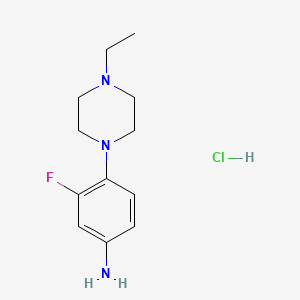
![3-Methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2562755.png)
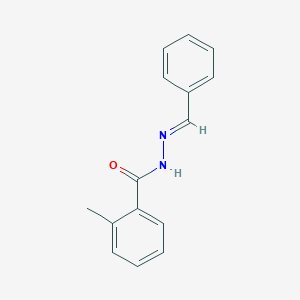
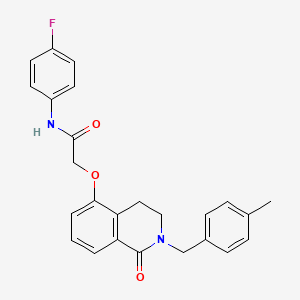
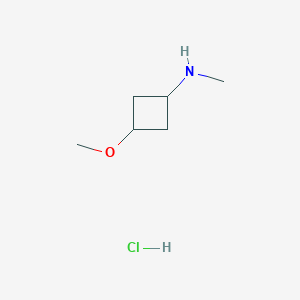
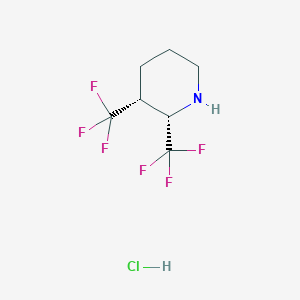
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)
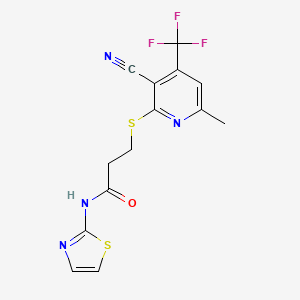
![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)
